Phytotoxic Potency of Altechromone A Compared to 5,7-Dihydroxyphthalide in a Seedling Growth Inhibition Model
Altechromone A demonstrates significantly higher phytotoxic potency compared to the co-isolated chromone analog 5,7-dihydroxyphthalide [1]. In a cress (Lepidium sativum) seedling growth inhibition assay, Altechromone A achieved 65.4-66.3% inhibition at a concentration of 0.01 mM, whereas 5,7-dihydroxyphthalide required a 300-fold higher concentration (3 mM) to achieve only 27.2-43.0% inhibition [1]. The concentration required for 50% growth inhibition (IC50) was 0.66-1.41 mM for Altechromone A, compared to 1.73-2.48 mM for 5,7-dihydroxyphthalide, representing an approximately 1.8- to 2.6-fold increase in potency [1].
| Evidence Dimension | Phytotoxic activity (inhibition of cress seedling growth) |
|---|---|
| Target Compound Data | 65.4-66.3% inhibition at 0.01 mM; IC50: 0.66-1.41 mM |
| Comparator Or Baseline | 5,7-Dihydroxyphthalide: 27.2-43.0% inhibition at 3 mM; IC50: 1.73-2.48 mM |
| Quantified Difference | ~300-fold lower concentration for >2-fold higher inhibition; ~1.8- to 2.6-fold lower IC50 |
| Conditions | Cress (Lepidium sativum) seedling growth inhibition assay |
Why This Matters
This data demonstrates that Altechromone A is a substantially more potent phytotoxic agent than its close structural analog, making it a superior lead compound for natural herbicide development and a critical reference standard for allelopathy studies.
- [1] Islam MS, Iwasaki A, Suenaga K, Kato-Noguchi H. Evaluation of phytotoxic potential and identification of phytotoxic compounds in Rumex maritimus. Plant Biosyst. 2018;152(4):804-809. View Source
